molecular formula C10H8FN3O B6309000 1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone CAS No. 1980023-94-6

1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone

Cat. No.: B6309000
CAS No.: 1980023-94-6
M. Wt: 205.19 g/mol
InChI Key: RZSBWJWWGZZASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone is a chemical compound with the molecular formula C10H8FN3O and a molecular weight of 205.19 g/mol . This compound is characterized by the presence of a fluoropyrazole ring attached to a pyridine ring, which is further connected to an ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone typically involves the reaction of 4-fluoropyrazole with 3-pyridyl ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to ensure consistent quality and high throughput, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxides, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone involves its interaction with specific molecular targets and pathways. The fluoropyrazole ring is known to interact with various enzymes and receptors, modulating their activity. The pyridine ring enhances the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone can be compared with other similar compounds, such as:

    1-[6-(4-Chloropyrazol-1-yl)-3-pyridyl]ethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-[6-(4-Methylpyrazol-1-yl)-3-pyridyl]ethanone: Contains a methyl group instead of fluorine.

    1-[6-(4-Bromopyrazol-1-yl)-3-pyridyl]ethanone: Features a bromine atom in place of fluorine.

The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c1-7(15)8-2-3-10(12-4-8)14-6-9(11)5-13-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSBWJWWGZZASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2C=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1980023-94-6
Record name 1-[6-(4-fluoro-1H-pyrazol-1-yl)-3-pyridinyl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.